molecular formula C8H9NO4 B13151858 (2,4-Dihydroxybenzyl)carbamic acid

(2,4-Dihydroxybenzyl)carbamic acid

Katalognummer: B13151858
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: CGUXYFVLMBWXQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,4-Dihydroxybenzyl)carbamic acid is an organic compound that features both hydroxyl and carbamic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dihydroxybenzyl)carbamic acid typically involves the reaction of 2,4-dihydroxybenzyl alcohol with a carbamoylating agent. One common method is the reaction of 2,4-dihydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions to form the corresponding carbamate. Another method involves the use of carbonylimidazolide in water, which reacts with the nucleophile to form the carbamate without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,4-Dihydroxybenzyl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbamic acid group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated products.

Wissenschaftliche Forschungsanwendungen

(2,4-Dihydroxybenzyl)carbamic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (2,4-Dihydroxybenzyl)carbamic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the carbamic acid group can interact with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,4-Dihydroxybenzyl)carbamic acid is unique due to the presence of both hydroxyl and carbamic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

(2,4-dihydroxyphenyl)methylcarbamic acid

InChI

InChI=1S/C8H9NO4/c10-6-2-1-5(7(11)3-6)4-9-8(12)13/h1-3,9-11H,4H2,(H,12,13)

InChI-Schlüssel

CGUXYFVLMBWXQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)O)CNC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.